molecular formula C15H13Cl2NO4 B4410524 N-(3,5-dichloro-4-hydroxyphenyl)-3,5-dimethoxybenzamide

N-(3,5-dichloro-4-hydroxyphenyl)-3,5-dimethoxybenzamide

Cat. No. B4410524
M. Wt: 342.2 g/mol
InChI Key: UAIFFXFXSOKEKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichloro-4-hydroxyphenyl)-3,5-dimethoxybenzamide, also known as AG490, is a potent inhibitor of Janus kinase 2 (JAK2) and JAK3. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

N-(3,5-dichloro-4-hydroxyphenyl)-3,5-dimethoxybenzamide inhibits JAK2 and JAK3 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation and activation of downstream signaling pathways, including the signal transducer and activator of transcription (STAT) proteins. The inhibition of JAK-STAT signaling pathway leads to the suppression of cell growth and proliferation, as well as the modulation of immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It inhibits the phosphorylation of JAK2 and JAK3, leading to the inhibition of downstream signaling pathways. This results in the suppression of cell growth and proliferation, as well as the modulation of immune responses. This compound has also been shown to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(3,5-dichloro-4-hydroxyphenyl)-3,5-dimethoxybenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of JAK2 and JAK3, making it a valuable tool for studying the JAK-STAT signaling pathway. It has also been extensively studied, and its mechanism of action is well understood. However, this compound has some limitations for lab experiments. It is not suitable for in vivo studies due to its poor solubility and bioavailability. Additionally, it may have off-target effects on other kinases, which could complicate data interpretation.

Future Directions

There are several future directions for the study of N-(3,5-dichloro-4-hydroxyphenyl)-3,5-dimethoxybenzamide. One area of research is the development of more potent and selective JAK inhibitors based on the structure of this compound. Another area of research is the investigation of the potential use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Additionally, the use of this compound in the treatment of autoimmune disorders and other inflammatory diseases warrants further investigation.

Scientific Research Applications

N-(3,5-dichloro-4-hydroxyphenyl)-3,5-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, including leukemia, breast cancer, and prostate cancer. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, this compound has been studied for its potential use in treating autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

N-(3,5-dichloro-4-hydroxyphenyl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO4/c1-21-10-3-8(4-11(7-10)22-2)15(20)18-9-5-12(16)14(19)13(17)6-9/h3-7,19H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIFFXFXSOKEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C(=C2)Cl)O)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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